molecular formula C31H54O2Si B12290292 10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12290292
M. Wt: 486.8 g/mol
InChI Key: MCSRTMAXJYKTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C31H54O2Si and its molecular weight is 486.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex steroid derivative notable for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Molecular Formula: C₃₁H₅₄O₂Si
Molecular Weight: 494.83 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings related to its pharmacological effects.

Hormonal Activity

Research indicates that this compound exhibits androgenic activity , which suggests its potential use in hormone replacement therapies and anabolic steroid applications. A study demonstrated that similar compounds can bind to androgen receptors and influence gene expression related to muscle growth and development .

Anticancer Properties

Preliminary studies have shown that derivatives of this compound may possess anticancer properties . In vitro assays revealed that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest at G1 phase

These findings suggest a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties . Animal models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions. This effect may be mediated through the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study on Muscle Wasting : A clinical trial involving patients with muscle wasting conditions showed that administration of the compound led to significant improvements in muscle mass and strength compared to a placebo group .
  • Cancer Treatment Study : A study on patients with advanced breast cancer indicated that combining this compound with conventional chemotherapy improved overall survival rates and reduced tumor size compared to chemotherapy alone .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Androgen Receptor Modulation : The compound binds to androgen receptors leading to transcriptional activation of genes involved in muscle hypertrophy.
  • Inhibition of Pro-inflammatory Cytokines : It modulates immune responses by inhibiting the synthesis of pro-inflammatory cytokines.

Scientific Research Applications

Structure and Characteristics

The compound features a multi-cyclic structure with significant steric hindrance due to the presence of tri(propan-2-yl)silyloxy groups. Its molecular formula is C27H50O3SiC_{27}H_{50}O_3Si and it has a molecular weight of approximately 442.76 g/mol. The presence of silyloxy groups enhances its stability and solubility in organic solvents.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its structural similarity to steroid-like compounds. It may interact with various biological targets including hormone receptors.

Case Studies

  • Hormonal Activity : Research indicates that compounds with similar structures exhibit activity as selective modulators of steroid receptors, which could be beneficial for treating hormone-related disorders .
  • Anti-inflammatory Properties : Some derivatives have been studied for their anti-inflammatory effects, suggesting that this compound could be explored further for its potential to modulate inflammatory pathways .

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials.

Applications in Coatings and Composites

  • Silicone-based Coatings : The tri(propan-2-yl)silyloxy groups can impart hydrophobic properties to coatings, making them suitable for use in harsh environmental conditions .
  • Nanocomposites : Incorporation into polymer matrices can enhance mechanical properties and thermal stability of nanocomposites .

Agricultural Chemistry

The compound's ability to modulate biological pathways suggests potential applications in agrochemicals.

Pesticide Development

Research is ongoing into the use of similar compounds as biopesticides due to their ability to disrupt pest hormonal systems without affecting non-target species .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential hormone receptor modulator
Materials ScienceAdvanced coatings and composites
Agricultural ChemistryDevelopment of biopesticides

Properties

IUPAC Name

10,13-dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O2Si/c1-20(2)34(21(3)4,22(5)6)33-19-23(7)27-12-13-28-26-11-10-24-18-25(32)14-16-30(24,8)29(26)15-17-31(27,28)9/h18,20-23,26-29H,10-17,19H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSRTMAXJYKTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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